4-Prop-2-ynyl-1,4-oxazepan-5-one
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Overview
Description
4-Prop-2-ynyl-1,4-oxazepan-5-one is a heterocyclic compound that belongs to the oxazepane family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry. The structure of this compound includes a seven-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynyl-1,4-oxazepan-5-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction proceeds under mild conditions and leads to the formation of the desired oxazepane ring . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-ynyl-1,4-oxazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazepane compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxazepane derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4-Prop-2-ynyl-1,4-oxazepan-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Prop-2-ynyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Prop-2-ynyl-1,4-oxazepan-5-one include other oxazepane derivatives such as:
- 1,4-Diazepane
- 1,4-Oxazepane
- 1,4-Thiazepane
Uniqueness
What sets this compound apart from these similar compounds is its unique propargyl group (prop-2-ynyl) attached to the nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Prop-2-ynyl-1,4-oxazepan-5-one is a heterocyclic compound featuring a seven-membered oxazepan ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its unique structure includes a prop-2-ynyl group at the 4-position, which influences its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C8H9N1O1. The oxazepan ring consists of one nitrogen atom and six carbon atoms, with a carbonyl group (C=O) at the 5-position. The structural characteristics are pivotal for its biological activity, particularly in interactions with biological targets.
Property | Details |
---|---|
Molecular Formula | C8H9NO |
Molecular Weight | 151.16 g/mol |
Functional Groups | Oxazepan, Carbonyl |
Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that compounds containing the oxazepan structure exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anticancer Properties : The structural similarity to known anticancer agents suggests potential activity against various cancer cell lines.
The exact mechanism of action for this compound remains to be fully elucidated. However, studies on related compounds indicate that they may interact with specific receptors or enzymes involved in cellular signaling pathways.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related oxazepan compounds:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of oxazepan exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The presence of the propynyl group was found to enhance this activity compared to unsubstituted oxazepans.
- Neuroprotective Study : Research on similar oxazepane derivatives indicated that they could inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
- Anticancer Activity : In vitro assays showed that certain oxazepan derivatives could induce apoptosis in cancer cell lines through caspase activation pathways. The introduction of specific substituents on the oxazepan ring significantly affected their potency .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods involving cyclization reactions of propargylic alcohols with isocyanates. This compound serves as a versatile building block in medicinal chemistry for developing new therapeutic agents.
Properties
IUPAC Name |
4-prop-2-ynyl-1,4-oxazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-4-9-5-7-11-6-3-8(9)10/h1H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJABCKZNIULTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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